Cudraflavone C

Description

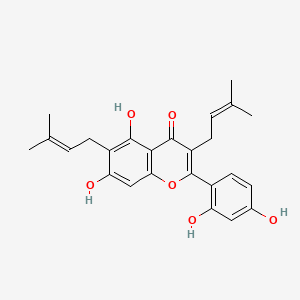

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-16-20(28)12-21-22(23(16)29)24(30)18(9-6-14(3)4)25(31-21)17-10-7-15(26)11-19(17)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUDYSFWQUSAOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)CC=C(C)C)C3=C(C=C(C=C3)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80172870 | |

| Record name | Cudraflavone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19275-47-9 | |

| Record name | Cudraflavone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cudraflavone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019275479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cudraflavone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80172870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Cudraflavone C

Botanical Sources and Distribution

Cudraflavone C is found in a variety of plant species, most notably within the Moraceae family. Its presence has been identified in the following botanical sources:

This compound was initially isolated from the root bark of Cudrania tricuspidata (Carr.) Bur., a plant utilized in traditional Korean folk medicine. plos.orgclockss.org This species is recognized as a significant source of various flavonoids and xanthones, with this compound being a notable constituent. sci-hub.seresearchgate.net Studies have confirmed its presence in different parts of the plant, including the roots. mdpi.comresearchgate.net

The compound is also widely distributed among various species of the Artocarpus genus. Research has documented its presence in the following species:

Artocarpus hirsutus : this compound has been isolated from the stem bark of this species. mdpi.comresearchgate.netcimap.res.in It is considered one of the major flavonoids in the plant. researchgate.net

Artocarpus heterophyllus : This species, commonly known as jackfruit, contains this compound in its wood and heartwood. researchgate.netnih.govscielo.org.mx

Artocarpus altilis : Also known as breadfruit, this compound has been isolated from the roots, specifically the root barks, of this plant. thaiscience.infotandfonline.comjapsonline.com

Artocarpus communis : The heartwood and stem bark of this species have been identified as sources of this compound. nih.govacs.orgkoreamed.orgacs.org

Artocarpus xanthocarpus : this compound is found in the roots of this species. mdpi.comgbif.orgnih.govthieme-connect.com

The following interactive table summarizes the distribution of this compound in the aforementioned plant species.

| Botanical Species | Plant Part(s) Containing this compound |

| Cudrania tricuspidata | Root, Root Bark |

| Artocarpus hirsutus | Stem Bark |

| Artocarpus heterophyllus | Wood, Heartwood |

| Artocarpus altilis | Root, Root Bark |

| Artocarpus communis | Heartwood, Stem Bark |

| Artocarpus xanthocarpus | Root |

Extraction Techniques from Plant Materials

The initial step in obtaining this compound involves its extraction from the raw plant material.

Solvent extraction is a primary method used to isolate this compound and other phytochemicals from their botanical sources. The choice of solvent is critical and often depends on the polarity of the target compound.

For the extraction of flavonoids like this compound, various organic solvents are employed. Methanol and ethanol (B145695) are commonly used due to their ability to effectively dissolve these compounds. mdpi.comtandfonline.com For instance, the methanolic extract of A. xanthocarpus has been used for the isolation of this compound. mdpi.com Similarly, ethanolic extracts of A. hirsutus stem wood have been prepared for further purification. tandfonline.com

In some protocols, a sequential extraction process using solvents of increasing polarity is utilized. For example, a common procedure involves initial extraction with a less polar solvent like petroleum ether, followed by a more polar solvent such as ethyl acetate (B1210297). ddtjournal.com Dichloromethane has also been used to extract this compound from the roots of Artocarpus altilis. thaiscience.infocmu.ac.th Acetone, particularly in aqueous solutions (e.g., 50% acetone), has been shown to be effective in extracting phenolic compounds. mdpi.com The selection of the solvent system is a crucial step that influences the yield and purity of the crude extract. mdpi.com

The following table provides examples of solvents used in the extraction of this compound from various plant sources.

| Plant Species | Plant Part | Extraction Solvent(s) |

| Artocarpus xanthocarpus | Root | Methanol |

| Artocarpus hirsutus | Stem Wood | Ethanol |

| Artocarpus altilis | Root | Dichloromethane |

| Artocarpus heterophyllus | Twigs | Petroleum ether, Ethyl acetate |

| Artocarpus communis | Heartwood | Chloroform |

Purification and Chromatographic Separations

Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, purification is necessary to isolate this compound.

Modern chromatographic techniques are indispensable for the separation and purification of this compound from complex plant extracts. These methods offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification of this compound. clockss.orgmdpi.comnih.gov Semi-preparative HPLC is often employed to isolate the compound in sufficient quantities for structural elucidation and bioactivity studies. nih.govresearchgate.net The purity of the isolated this compound is typically confirmed using analytical HPLC, often with a purity level greater than 97%. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool used for both the identification and quantification of this compound. researchgate.net LC-MS combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the precise determination of the compound's molecular weight and fragmentation patterns, which aids in its structural confirmation. scielo.org.mxresearchgate.netscielo.org.mx This technique is also valuable in the characterization of complex mixtures and can be used to identify specific compounds within crude extracts. researchgate.netacs.org

Other chromatographic methods, such as column chromatography over silica (B1680970) gel and Sephadex LH-20, are often used as preliminary purification steps before the final purification by HPLC. ddtjournal.comcmu.ac.thnih.gov

Purity Assessment in Research Contexts

After isolation, assessing the purity and confirming the structure of this compound is a critical step in research. This is accomplished using a combination of chromatographic and spectroscopic methods. A purity of over 97% or 98% is often reported in studies. mdpi.commdpi.com

The primary methods for purity and structural confirmation are:

High-Performance Liquid Chromatography (HPLC) : This is a principal technique used to determine the purity of the isolated this compound. mdpi.commdpi.comtandfonline.com By normalizing the peak area from the HPLC chromatogram, researchers can quantify the purity of the compound. mdpi.com Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, is also employed. researchgate.netmdpi.com

Spectroscopic Techniques : A suite of spectroscopic methods is used to elucidate and confirm the precise chemical structure of the compound, which also serves as a confirmation of its identity and purity. um.edu.myresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR are fundamental for determining the carbon-hydrogen framework of the molecule. researchgate.nettandfonline.com Advanced 2D-NMR experiments such as COSY, HMQC, and HMBC are used to establish detailed connectivity within the molecule. um.edu.my

Mass Spectrometry (MS) : This technique provides information about the mass and fragmentation pattern of the molecule. High-Resolution Mass Spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact molecular formula. mdpi.com Advanced coupled techniques like UPLC-Q-TOF-MS/MS and LTQ-Orbitrap-MSn provide both separation and detailed mass data for comprehensive analysis. mdpi.com

UV-Vis Spectroscopy : This method provides information about the electronic transitions within the molecule, which is characteristic of the flavone (B191248) structure. um.edu.myresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups. um.edu.myresearchgate.net

Melting Point Determination : Measuring the melting point of the isolated solid is a traditional method to assess purity, as pure crystalline solids have a sharp and defined melting point range. researchgate.net

| Analytical Method | Purpose in this compound Analysis | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the isolated compound. | mdpi.commdpi.comtandfonline.com |

| Nuclear Magnetic Resonance (NMR) | Elucidates the detailed chemical structure (1H, 13C, 2D NMR). | um.edu.myresearchgate.nettandfonline.com |

| Mass Spectrometry (MS) | Determines molecular weight and formula (HRMS, MS/MS). | um.edu.mymdpi.comtandfonline.com |

| UV-Vis Spectroscopy | Confirms the presence of the flavone chromophore. | um.edu.myresearchgate.net |

| Infrared (IR) Spectroscopy | Identifies key functional groups. | um.edu.myresearchgate.net |

| Melting Point Analysis | A classic indicator of compound purity. | researchgate.net |

Chemical Synthesis and Derivatization Strategies for Cudraflavone C

Total Synthesis Approaches

The total synthesis of Cudraflavone C is a complex endeavor that requires precise control over regioselectivity and stereochemistry. Key strategies involve the initial construction of the fundamental flavone (B191248) core, followed by the strategic introduction of substituents.

The construction of the central flavone skeleton is a critical phase in the total synthesis of this compound. A common and effective method for this is the Baker-Venkataraman rearrangement. researchgate.netnih.govresearchgate.net This reaction sequence typically begins with the acylation of a suitably substituted 2'-hydroxyacetophenone (B8834) with a benzoyl chloride derivative to form an ester. Subsequent treatment with a base, such as potassium hydroxide, induces the rearrangement to a 1,3-diketone. Acid-catalyzed cyclization and dehydration of this intermediate then yield the desired flavone core. researchgate.netnih.govresearchgate.net

Another key reaction in forming the flavone structure is an intramolecular cyclization, which helps to build the heterocyclic C ring of the flavonoid. researchgate.netnih.govresearchgate.net The choice of starting materials and reagents is crucial for the successful synthesis of the specific substitution pattern found in this compound.

A significant challenge in the synthesis of this compound is the regioselective introduction of the prenyl (a C5 isoprene (B109036) unit) and hydroxyl groups at specific positions on the flavone core. researchgate.netnih.govresearchgate.net The prenyl groups are known to be crucial for the biological activity of many flavonoids.

Strategies for prenylation often involve the use of prenyl bromide (1-bromo-3-methylbut-2-ene) or 3-methylbut-2-en-1-ol in the presence of a base or catalyst. researchgate.net Achieving regioselectivity, that is, directing the prenyl group to the desired carbon atom on the aromatic rings, is a major hurdle. Researchers have explored various catalysts and reaction conditions to control the position of prenylation. For instance, the use of acidic alumina (B75360) as a catalyst has been shown to provide satisfactory yields for certain prenylation steps. researchgate.net

The Claisen rearrangement is another powerful tool for introducing prenyl groups. mdpi.com This reaction involves the thermal or Lewis acid-catalyzed rearrangement of an allyl or prenyl ether of a phenol (B47542) to introduce the group onto the aromatic ring. The conditions of the Claisen rearrangement, such as the solvent and the presence of a base, can significantly influence the regioselectivity, leading to either linear or angular products. mdpi.com

While the core flavone structure is planar, the introduction of prenyl groups and the potential for subsequent cyclizations can create stereocenters. For this compound, which contains a pyran ring formed from a prenyl group, controlling the stereochemistry at the newly formed chiral centers is essential.

Stereoselective synthetic methods are employed to ensure the formation of the correct isomer. researchgate.net This can involve the use of chiral catalysts or auxiliaries to guide the reaction pathway. For instance, in the formation of pyran rings, electrocyclization reactions can sometimes lead to a mixture of isomers. mdpi.com To overcome this, multi-step sequences like the Claisen rearrangement followed by cyclization are often employed to achieve higher stereoselectivity. mdpi.com Density functional theory (DFT) calculations have also been used to help determine and confirm the stereochemistry of related complex flavonoids. researchgate.net

Regioselective Introduction of Prenyl and Hydroxyl Groups

Semi-Synthetic Modifications from Related Flavonoids

An alternative to total synthesis is the semi-synthetic modification of more readily available natural flavonoids. researchgate.net This approach leverages the existing complex scaffold of a related natural product and modifies it to yield this compound. For example, flavonoids isolated in larger quantities from plants like Artocarpus hirsutus can serve as starting materials. tandfonline.com

These modifications can include the introduction or removal of protecting groups, the addition of prenyl chains, or the alteration of existing functional groups. Acetylation and prenylation are common modifications. tandfonline.comtandfonline.com For instance, acetate (B1210297) derivatives can be prepared, which may act as prodrugs, and new prenyl ether analogues can be synthesized to potentially enhance bioactivity. tandfonline.comtandfonline.com This strategy can be more efficient than a full total synthesis, especially if the starting flavonoid shares a significant portion of the this compound structure.

Design and Synthesis of this compound Analogues and Derivatives

To explore the structure-activity relationships and potentially discover compounds with improved properties, researchers design and synthesize analogues and derivatives of this compound. organicdivision.org

Structural diversification involves systematically altering different parts of the this compound molecule. This can include:

Varying the Prenylation Pattern: Synthesizing isomers with prenyl groups at different positions on the flavonoid core can help to understand the importance of the substitution pattern for biological activity.

Modifying the Prenyl Side Chain: The structure of the prenyl group itself can be altered. For example, using geranyl or farnesyl groups instead of the standard prenyl group can impact the lipophilicity and interaction with biological targets.

Altering the Hydroxylation Pattern: The number and position of hydroxyl groups on the aromatic rings can be changed. This can affect the compound's antioxidant properties and its ability to form hydrogen bonds with target enzymes or receptors.

Creating Hybrid Molecules: Combining structural features of this compound with other pharmacophores can lead to novel compounds with unique biological profiles.

The synthesis of these analogues often employs the same fundamental organic reactions used in the total synthesis of the natural product, but with different starting materials or reagents to achieve the desired structural variations. zenodo.org

Targeted Chemical Modifications for Enhanced Research Utility

Chemical derivatization involves the strategic modification of a lead compound to alter or enhance its properties. For this compound, these modifications are primarily aimed at exploring its structure-activity relationships (SAR) and developing analogs with potentially improved characteristics for research purposes. researchgate.netsci-hub.se The prenyl groups on the flavonoid structure are a primary focus for modification, as their position and number significantly influence the compound's biological properties. researchgate.netsci-hub.se

Derivatization strategies can improve a compound's utility by increasing its stability, altering its polarity, or enhancing its suitability for specific analytical techniques. mdpi.com General derivatization methods like alkylation, silylation, and acylation are employed to change the properties of molecules for better analysis, for instance, by increasing volatility for gas chromatography. mdpi.comnih.gov

In the context of flavonoids related to this compound, specific modifications have been synthesized to create new derivatives. The synthesis of new prenyl ether and acetate derivatives of flavonoids, including the related Cudraflavone A, has been reported. researchgate.net Such modifications, along with the creation of ester and ether derivatives from free hydroxyl groups, are instrumental in generating a library of analogs. mdpi.com These libraries are then used in systematic SAR studies to determine which parts of the molecule are essential for its activity. mdpi.com For instance, research has shown that while prenylation is key to the activity of many flavonoids, certain modifications like the cyclization of a prenyl group can sometimes decrease specific activities, such as antioxidant potential. researchgate.netaip.org

The ultimate goal of these targeted modifications is to generate research tools that can help elucidate the molecular mechanisms of action of this compound or to create new molecules with enhanced or more specific biological effects based on the parent structure. rsc.org

Table 2: Examples of Targeted Chemical Modifications for Flavonoids

| Modification Type | Strategy | Purpose / Research Utility |

|---|---|---|

| Acetylation | Addition of an acetyl group, often at a hydroxyl (-OH) position. | To create acetate derivatives for SAR studies and potentially alter solubility or cell permeability. researchgate.net |

| Etherification | Formation of an ether linkage, for example, by adding a prenyl group to a hydroxyl function. | To synthesize new prenyl ether derivatives, exploring the impact of the prenyl group's location on activity. researchgate.netmdpi.com |

| Esterification | Reaction of a hydroxyl group with a carboxylic acid (or its derivative) to form an ester. | To generate a series of ester analogs with varying side chains for comprehensive SAR analysis. mdpi.com |

| Cyclization | Intramolecular reaction to form a new ring, often involving a prenyl side chain. | To investigate the effect of conformational rigidity on biological activity; can increase or decrease potency depending on the target. aip.org |

Biological Activities and Associated Mechanistic Insights of Cudraflavone C Excluding Human Clinical Data

Antiproliferative and Apoptosis-Inducing Activities in In Vitro Cancer Models

Cudraflavone C, a naturally occurring flavonol, has demonstrated significant antiproliferative and apoptosis-inducing activities in various cancer cell lines. nih.govmdpi.com These effects are attributed to its ability to modulate key cellular pathways involved in cell growth, survival, and programmed cell death.

Efficacy across Diverse Cancer Cell Lines (e.g., Colorectal, Melanoma, Hepatocellular, Gastric, Oral)

This compound has shown a broad spectrum of activity against multiple cancer types. In colorectal cancer, it effectively inhibits the proliferation of cell lines including KM12, Caco-2, HT29, HCC2998, HCT116, and SW48 in a dose-dependent manner. nih.govplos.org Studies on melanoma have also revealed its potent cytotoxic effects against A375.S2 melanoma cells. mdpi.comnih.gov Furthermore, research has indicated its antiproliferative activities against hepatocellular and gastric carcinoma cells. nih.govmdpi.com The anticancer properties of this compound have also been noted in the context of oral cancer. researchgate.net

Below is an interactive table summarizing the IC₅₀ values of this compound in various colorectal cancer cell lines.

| Cell Line | IC₅₀ (µM) |

| KM12 | 10.2 ± 1.1 |

| Caco-2 | 8.5 ± 0.7 |

| HT29 | 12.5 ± 1.5 |

| HCC2998 | 9.8 ± 0.9 |

| HCT116 | 11.3 ± 1.3 |

| SW48 | 13.1 ± 1.8 |

| Data derived from studies on colorectal cancer cells demonstrating the dose-dependent antiproliferative activity of this compound. nih.govplos.org |

Tumor-Selective Cytotoxicity Investigations

A noteworthy aspect of this compound's activity is its selective cytotoxicity towards cancer cells while sparing non-transformed cells. nih.govplos.org In studies involving colorectal cancer, this compound inhibited the growth of various colorectal cancer cell lines but did not affect the non-transformed colorectal epithelial cells (CCD CoN 841). nih.govplos.org Similarly, in melanoma research, it demonstrated significant cytotoxicity towards A375.S2 melanoma cells but did not significantly inhibit the viability of normal human fibroblasts and keratinocytes (HaCaT cells) at comparable concentrations. mdpi.comnih.gov This tumor-selective action suggests a potential therapeutic window for this compound. nih.govnih.gov

Induction of Programmed Cell Death (Apoptosis)

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. plos.orgnih.gov In colorectal cancer cells like Caco-2 and KM12, treatment with this compound led to a significant increase in apoptotic cell death. nih.govresearchgate.net This was confirmed through methods such as Annexin V/7-AAD flow cytometry, which quantifies apoptotic cells. plos.org Similarly, in A375.S2 melanoma cells, this compound promoted apoptosis in a concentration-dependent manner. nih.gov

Mitochondrial Pathway Engagement (e.g., Membrane Depolarization, Caspase Activation, Pro-apoptotic Protein Expression)

The apoptotic activity of this compound is primarily mediated through the intrinsic or mitochondrial pathway. nih.govplos.org A key event in this pathway is the depolarization of the mitochondrial membrane. nih.govplos.org Treatment with this compound has been observed to cause a decrease in the mitochondrial membrane potential in both colorectal and melanoma cancer cells. nih.govnih.gov

This mitochondrial dysfunction leads to the activation of a cascade of enzymes called caspases. Specifically, this compound induces the activation of caspase-9, an initiator caspase in the mitochondrial pathway, and caspase-3/7, which are executioner caspases. nih.govnih.gov In melanoma cells, this compound also up-regulated the expression of several pro-apoptotic proteins, including Puma, Bax, Bad, Bid, and Apaf-1, further promoting the apoptotic process. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation as a Signaling Event

The generation of reactive oxygen species (ROS) within the mitochondria appears to be a critical signaling event in this compound-induced apoptosis. nih.govnih.gov In A375.S2 melanoma cells, this compound was found to increase the production of mitochondrial ROS. nih.gov The role of ROS in this process was confirmed by the use of a mitochondria-targeted antioxidant, MitoTEMPOL, which attenuated the apoptotic effects of this compound. nih.govnih.gov This suggests that the pro-oxidant activity of this compound within the mitochondria is a key driver of its apoptotic signaling. nih.gov

Cell Cycle Arrest Mechanisms (e.g., Sub-G1 Phase Accumulation)

In addition to inducing apoptosis, this compound can also cause cell cycle arrest. In A375.S2 melanoma cells, treatment with this compound resulted in an increased percentage of cells accumulating in the sub-G1 phase of the cell cycle. nih.gov This accumulation in the sub-G1 phase is often indicative of apoptotic cells with fragmented DNA. nih.gov

Anti-Inflammatory Effects and Signaling Pathway Modulation

This compound has demonstrated notable anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. In studies using human keratinocytes (HaCaT cells), this compound was shown to inhibit the translocation of the nuclear factor-kappa B (NF-κB) p65 subunit to the nucleus. researchgate.net The NF-κB pathway is a cornerstone in regulating the genetic expression of pro-inflammatory molecules. By preventing the activation of this pathway, this compound effectively suppresses the inflammatory cascade at a cellular level. researchgate.net

Inhibition of Inflammatory Mediators and Enzymes

The anti-inflammatory action of this compound is characterized by its ability to inhibit the production of key inflammatory mediators. Research conducted on HaCaT cells treated with tumor necrosis factor-α (TNF-α) and interferon-γ (IFN-γ) to induce an inflammatory state showed that this compound could significantly decrease the production of interleukin-6 (IL-6) and interleukin-8 (IL-8). researchgate.netmdpi.com These cytokines and chemokines are crucial in amplifying inflammatory reactions and recruiting immune cells to the site of inflammation. mdpi.com

Furthermore, this compound has been found to downregulate the protein expression levels of intercellular adhesion molecule-1 (ICAM-1), a molecule that facilitates the adhesion of immune cells to the vascular endothelium, a critical step in the inflammatory process. researchgate.net The compound also demonstrated inhibitory effects on the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. mdpi.com

Table 1: Anti-Inflammatory Activity of this compound

| Target | Effect | Cell Model | Source |

|---|---|---|---|

| IL-6 Production | Decreased | HaCaT Human Keratinocytes | researchgate.net |

| IL-8 Production | Decreased | HaCaT Human Keratinocytes | researchgate.net |

| ICAM-1 Expression | Downregulated | HaCaT Human Keratinocytes | researchgate.net |

| NF-κB p65 Translocation | Inhibited | HaCaT Human Keratinocytes | researchgate.net |

Antioxidant Activities

This compound is recognized as a potent antioxidant, a property attributed to its flavonoid structure. Flavonoids are well-known for their capacity to neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various pathological conditions.

Free Radical Scavenging Capabilities (e.g., DPPH Assay)

The antioxidant potential of this compound has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In one study, this compound, isolated from the heartwood of Artocarpus integer, exhibited very strong antioxidant activity with an IC50 value of 3.35 µg/mL. researchgate.net This potency is comparable to that of the standard antioxidant, ascorbic acid, which had an IC50 value of 2.79 µg/mL in the same study. researchgate.net Another publication also highlighted its significant activity in the DPPH decoloration method. mdpi.com This high scavenging capability indicates that this compound can effectively donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative stress. univpancasila.ac.id

Table 2: DPPH Radical Scavenging Activity of this compound

| Compound | IC50 (µg/mL) | Source |

|---|---|---|

| This compound | 3.35 | researchgate.net |

| Ascorbic Acid (Reference) | 2.79 | researchgate.net |

Antibacterial Activities and Resistance Modulation

This compound has emerged as a promising antibacterial agent, particularly against challenging Gram-positive pathogens. Its efficacy extends to multidrug-resistant (MDR) strains, which are a significant threat to public health.

Activity Spectrum Against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, MDR strains)

Extensive research has demonstrated the potent antibacterial effects of this compound against a variety of Gram-positive bacteria. It shows particularly strong activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains. researchgate.netnih.gov Studies have reported a consistent and potent Minimum Inhibitory Concentration (MIC) of 4 µg/mL against a wide array of MDR S. aureus strains. researchgate.netnih.gov In another study, synthetically produced this compound displayed even stronger potency, with MIC values ranging from 0.125 to 1 µg/mL against several Gram-positive bacteria, including S. aureus ATCC 29213, Staphylococcus epidermidis ATCC 14990, Enterococcus faecalis ATCC 29212, and Bacillus subtilis ATCC 6633. researchgate.net Notably, S. aureus did not develop resistance to this compound even after more than 40 days of exposure. researchgate.netnih.gov

Table 3: Antibacterial Activity (MIC) of this compound Against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|

| Multidrug-Resistant S. aureus (MRSA, VRSA) | 4 | researchgate.netnih.gov |

| S. aureus ATCC 29213 | 0.125 - 1 | researchgate.net |

| S. epidermidis ATCC 14990 | 0.125 - 1 | researchgate.net |

| E. faecalis ATCC 29212 | 0.125 - 1 | researchgate.net |

| B. subtilis ATCC 6633 | 0.125 - 1 | researchgate.net |

Mechanisms of Antibacterial Action (e.g., Bacterial Cell Membrane Disruption)

The primary mechanism underlying the antibacterial efficacy of this compound is the disruption of the bacterial cell membrane. researchgate.net This mode of action is considered advantageous as it is less likely to induce resistance compared to antibiotics that target specific intracellular metabolic pathways. nih.gov By interacting with and disrupting the integrity of the cell membrane, this compound causes the leakage of essential cellular components, leading to bacterial cell death. researchgate.netnih.gov This direct, physical mechanism of action explains its rapid, concentration-dependent bactericidal activity against planktonic cells and its effectiveness against otherwise resilient MDR strains. researchgate.netresearchgate.net

Anti-Biofilm Properties and Persistence Inhibition

This compound has demonstrated significant efficacy in combating bacterial biofilms, which are complex communities of microorganisms attached to a surface and a major cause of persistent infections. researchgate.netnih.gov Research highlights its excellent ability to disrupt preformed Staphylococcus aureus (S. aureus) biofilms, with performance exceeding that of conventional antibiotics like levofloxacin (B1675101) and vancomycin. nih.govacs.orgresearchgate.net This activity is concentration-dependent and contributes to its potential as an antibacterial lead candidate. nih.gov

Beyond its effect on the biofilm structure, this compound is also effective against persister cells. researchgate.net These are a sub-population of dormant, antibiotic-tolerant bacterial cells within a biofilm that are often responsible for the recalcitrance of chronic infections. frontierspartnerships.org Studies show that this compound can effectively kill intracellular S. aureus, even more potently than vancomycin, further underscoring its therapeutic potential against persistent bacterial infections. nih.govacs.orgresearchgate.net

Impact on Bacterial Resistance Development

A significant challenge in antibacterial therapy is the development of resistance by pathogens to antibiotics. This compound has shown a promising profile in this regard. In laboratory studies, S. aureus was unable to generate resistance to this compound even after continuous exposure for over 40 days. nih.govacs.orgresearchgate.net This is in stark contrast to conventional antibiotics like levofloxacin, to which the same bacteria developed resistance within approximately 20 days. nih.govacs.org This low propensity for resistance development suggests that this compound could be a durable antibacterial agent. researchgate.net

Selectivity towards Eukaryotic Cells

An essential characteristic of any potential antimicrobial agent is its selectivity, meaning it should target bacterial cells while having minimal toxic effects on host (eukaryotic) cells. This compound has been shown to be nontoxic toward eukaryotic cells. nih.govacs.orgresearchgate.net This favorable safety profile is quantified by its selectivity index (SI), which is the ratio of its cytotoxicity to its bioactivity. This compound exhibits a sizable selectivity index, with reported values ranging from 25 to 50. nih.govacs.orgresearchgate.net A higher SI value indicates greater selectivity for bacterial cells over mammalian cells, positioning this compound as a promising and potentially safe antibacterial candidate. acs.org

Table 1: Summary of Antibacterial Activity of this compound

| Activity | Organism | Key Findings | Citations |

|---|---|---|---|

| Minimum Inhibitory Concentration (MIC) | Multidrug-Resistant S. aureus (MRSA, VRSA, VRE) | Equipotent MIC of 4 μg/mL against various strains. | researchgate.net, nih.gov, acs.org |

| Anti-Biofilm Activity | S. aureus | Excellent disruption of preformed biofilms, exceeding levofloxacin and vancomycin. | nih.gov, acs.org, researchgate.net |

| Resistance Development | S. aureus | No resistance developed after >40 days of exposure. | nih.gov, acs.org, researchgate.net |

| Selectivity Index (SI) | Eukaryotic vs. Bacterial Cells | 25–50, indicating high selectivity towards bacteria. | nih.gov, acs.org, researchgate.net |

Other Biological Activities under Investigation

Anti-Tyrosinase and Melanin (B1238610) Biosynthesis Inhibition

This compound has been investigated for its effects on pigmentation. It is a known inhibitor of tyrosinase, the key enzyme responsible for melanin production. mdpi.complos.orgnih.govebi.ac.uk Studies using B16 melanoma cells have shown that this compound can potently inhibit melanin formation. ebi.ac.ukthieme-connect.comresearchgate.net This inhibitory activity is attributed to the presence of a 4-substituted resorcinol (B1680541) moiety in its structure. ebi.ac.uk Furthermore, research on constituents from Artocarpus xanthocarpus demonstrated that this compound reduced tyrosinase activity and inhibited α-melanocyte-stimulating hormone-induced melanin production in B16F10 melanoma cells without affecting cell viability. nih.gov These findings suggest its potential application as a skin-whitening or depigmentation agent. researchgate.netnih.gov

Pancreatic Lipase (B570770) Inhibition

This compound has been identified as an inhibitor of pancreatic lipase. mdpi.complos.orgnih.gov This enzyme plays a crucial role in the digestion and absorption of dietary fats. The inhibitory effect of this compound on pancreatic lipase has been demonstrated in several studies, with one reporting an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) of 63.8 ± 3.6 μM. ebi.ac.uk This activity suggests a potential role for this compound in the management of obesity by reducing fat absorption. plos.orgebi.ac.uk

Antiviral Effects (e.g., Herpes Simplex Virus)

Beyond its antibacterial and enzymatic inhibition properties, this compound has also shown antiviral capabilities. mdpi.complos.org Research has focused on its activity against Herpes Simplex Virus (HSV). nih.gov A study evaluating flavonoids from the root bark of Artocarpus lakoocha found that this compound exhibited weak to moderate inhibitory activity against both HSV type 1 (HSV-1) and HSV type 2 (HSV-2) through an inactivation method. nih.gov

Table 2: Summary of Other Investigated Biological Activities of this compound

| Activity | Target/Model | Key Findings | Citations |

|---|---|---|---|

| Anti-Tyrosinase | Mushroom Tyrosinase, B16 Melanoma Cells | Potent inhibitor of the enzyme and melanin formation. | mdpi.com, ebi.ac.uk, nih.gov |

| Pancreatic Lipase Inhibition | Pancreatic Lipase | Inhibits enzyme activity with an IC₅₀ of 63.8 ± 3.6 μM. | mdpi.com, ebi.ac.uk |

| Antiviral Effects | Herpes Simplex Virus (HSV-1 & HSV-2) | Demonstrates weak to moderate inhibitory activity. | mdpi.com, nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 5-fluorouracil (B62378) |

| Artocarpesin |

| Artocarpin (B207796) |

| Cudraflavone B |

| This compound |

| Gentamycin |

| Levofloxacin |

| LY-294002 |

| Norartocarpetin |

Structure Activity Relationship Sar Investigations of Cudraflavone C

Elucidation of Key Pharmacophoric Features

The biological potency of Cudraflavone C is intrinsically linked to its pharmacophore—the specific three-dimensional arrangement of functional groups responsible for its biological activity. Key features include two prenyl groups and a specific pattern of hydroxyl substitutions on its flavone (B191248) core.

Role of Prenyl Groups in Biological Potency

The presence of two prenyl (3-methylbut-2-enyl) side chains, located at the C3 and C6 positions of the flavone skeleton, is a defining characteristic of this compound and a primary determinant of its biological effects. sci-hub.seebi.ac.uk Prenylation, the attachment of these five-carbon isoprene (B109036) units, significantly increases the lipophilicity of the flavonoid molecule. mdpi.comacs.orgmdpi.com This enhanced lipophilicity is thought to improve the compound's ability to interact with and permeate biological membranes, thereby increasing its bioavailability at target sites and its interaction with cellular proteins. mdpi.comnih.gov

The contribution of prenyl groups is particularly evident in the compound's antibacterial and antitumor activities. Studies have identified the prenylation of flavonoids as a principal source of their antitumor activity. sci-hub.se In terms of antibacterial action, the addition of prenyl groups to a flavonoid core can dramatically enhance potency. researchgate.net this compound demonstrates potent activity against a range of Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA), which is largely attributed to these lipophilic side chains that are believed to disrupt the integrity of the bacterial membrane. researchgate.netnih.gov

While linear prenyl groups are often associated with high potency, modifications to these groups can alter efficacy. For antioxidant activity, the open, linear structure of the prenyl groups on this compound is more favorable than a cyclized form. aip.orgaip.org The number and position of these groups are also critical; comparisons with other flavonoids like Kuwanon C and Kuwanon E, which have different prenylation patterns, reveal that these variations lead to significant differences in cytotoxic effects. mdpi.com

Influence of Hydroxyl Group Substitution Patterns

The pattern of hydroxyl (-OH) group substitution on the aromatic A and B rings of this compound is another critical pharmacophoric feature. This compound possesses hydroxyl groups at positions C5, C7, C2', and C4'. This specific arrangement is crucial for many of its biological functions, particularly its antioxidant capacity. aip.orgaip.org

Research has highlighted that for strong antioxidant activity in flavonoids, a combination of features is important: the 5,7-dihydroxy pattern on the A-ring, the 2',4'-dihydroxy pattern on the B-ring, and the double bond between C2 and C3 of the C-ring. aip.orgaip.org this compound possesses all these structural elements, contributing to its notable radical-scavenging properties. The hydroxyl groups, particularly the one at C7, are considered vital for the activity of prenylated flavonoids. mdpi.com These groups can act as hydrogen donors, which is essential for neutralizing free radicals and for forming hydrogen bonds with amino acid residues in the active sites of target enzymes or receptors, thereby enhancing binding affinity. solubilityofthings.com

Impact of Structural Modifications on Biological Efficacy

Investigating the effects of structural modifications provides deeper insight into the SAR of this compound. Both natural analogues and synthetic derivatives have demonstrated that even minor changes to the molecule can lead to significant shifts in biological efficacy.

One of the most studied modifications is the cyclization of the prenyl groups. In several natural analogues of this compound, such as cycloartocarpine and cyclomorusin, one of the prenyl chains has undergone an intramolecular cyclization to form an additional pyran ring. Studies comparing the antioxidant activity of these compounds have shown that this cyclization leads to a marked decrease in potency compared to the linear prenyl structure of this compound. aip.orgaip.org Similarly, the hydration of a prenyl group, as seen in the conversion of morusin (B207952) to morusinol, was found to significantly reduce inhibitory activity against certain targets, underscoring the importance of the hydrophobicity conferred by the unmodified prenyl chain. mdpi.com

Methylation of the phenol-like hydroxyl groups is another common modification. While methylation at the C4'-OH position in some related flavonoids resulted in only a slight change in activity, the methylation of other key hydroxyl groups can lead to a substantial decrease or complete inactivation of antibacterial properties. mdpi.comresearchgate.net The total synthesis of this compound and its analogues has been successfully reported, which opens the door for the systematic and rational design of new derivatives to further probe these SAR determinants and potentially optimize activity. researchgate.netnih.gov

Comparative Studies with Natural and Synthetic Analogues

Comparing the biological activity of this compound with its natural and synthetic analogues further clarifies its SAR. These studies provide valuable data on how specific structural features translate into potency across different biological assays.

In the realm of antibacterial activity, this compound stands out as particularly potent. When tested against a panel of Gram-positive bacteria, it displayed MIC values ranging from 0.125 to 1 µg/mL, making it one of the most active compounds among its close analogues, Cudraflavone A and B. researchgate.netnih.gov It exhibits a strong MIC of 4 µg/mL against a variety of multidrug-resistant S. aureus strains. mdpi.comnih.govnih.gov When compared to artocarpin (B207796), another prenylated flavone with a similar structure, this compound shows comparable antibacterial activity. mdpi.comnih.gov

However, in assays for antitubercular activity, this compound was found to be significantly less potent (MIC 12.5–50 µg/mL) than artocarpin (MIC 3.12 µg/mL), indicating that subtle structural differences can lead to target-specific variations in efficacy. mdpi.com For antioxidant activity, this compound and artocarpin show similarly high potency, which is attributed to their shared hydroxylation pattern and core flavone structure. aip.orgnih.gov

Regarding anticancer effects, this compound has demonstrated dose-dependent cytotoxicity against a range of human colorectal cancer cell lines and melanoma cells, with IC50 values in the low micromolar range. mdpi.complos.orgnih.gov Its inhibitory effect on the PI3K enzyme was found to be comparable to LY-294002, a well-known synthetic inhibitor of the pathway. researchgate.net

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of this compound and Analogues

| Compound | S. aureus | S. epidermidis | P. acnes | M. tuberculosis | Reference |

|---|---|---|---|---|---|

| This compound | 4 | 4 | 2 | 12.5-50 | mdpi.comnih.gov |

| Artocarpin | 2 | - | 2 | 3.12 | mdpi.comnih.gov |

| Cudraflavone B | - | - | - | 12.5-50 | mdpi.com |

| Morusin | - | - | - | 12.5-50 | mdpi.com |

Table 2: Comparative Cytotoxicity (IC₅₀, µM) of this compound

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| This compound | KM12 (Colorectal Cancer) | 7.77 | researchgate.net |

| This compound | Caco-2 (Colorectal Cancer) | 9.01 | researchgate.net |

| This compound | A375.S2 (Melanoma) | 3.42 | mdpi.com |

| LY-294002 (Control) | KM12 (Colorectal Cancer) | 13.61 | researchgate.net |

| LY-294002 (Control) | Caco-2 (Colorectal Cancer) | 12.21 | researchgate.net |

Computational Approaches to SAR (e.g., 3D-QSAR)

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for dissecting the SAR of complex molecules like this compound. While specific 3D-QSAR studies focusing solely on this compound are not widely reported, research on broader classes of flavonoids provides relevant insights.

For example, a 3D-QSAR analysis of flavonoid derivatives as inhibitors of the breast cancer resistance protein (BCRP/ABCG2) revealed that molecular shape and hydrophobicity were the most critical parameters for high inhibitory activity. This finding aligns perfectly with the observed importance of the bulky and lipophilic prenyl groups on this compound's structure. Conversely, that same study found that hydrogen-bond donor capacity was unfavorable for that specific target, suggesting a delicate balance between hydrophobic and hydrophilic interactions.

Other QSAR and molecular docking studies on flavonoids have reinforced the importance of hydroxyl group positioning for influencing hydrophobicity, hydrogen-bonding patterns, and interactions with aromatic rings at a target's active site. researchgate.net Such computational approaches have also been instrumental in the initial stages of target identification for this compound. The use of virtual screening tools successfully predicted its interaction with the PI3K-AKT signaling pathway, a finding that was later confirmed through experimental validation. plos.orgscienceopen.comoup.com These computational models serve as a valuable guide for predicting the activity of novel synthetic derivatives and for optimizing the structure of this compound for enhanced therapeutic efficacy.

Advanced Research Methodologies for Cudraflavone C Studies

Cellular and Molecular Biology Techniques

In-depth analysis of Cudraflavone C's impact on cellular behavior and molecular pathways is achieved through a variety of established and advanced laboratory techniques.

A fundamental aspect of studying this compound is its effect on the growth and survival of cells, particularly cancer cells. Cell proliferation and viability assays are instrumental in quantifying these effects.

Commonly Used Assays:

MTT and SRB Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are colorimetric methods used to determine cell viability. In studies involving A375.S2 melanoma cells, the SRB assay showed that this compound inhibited cell proliferation in a concentration-dependent manner, with an IC₅₀ value of 3.420 µM after 24 hours of treatment. mdpi.com The MTT assay further confirmed a concentration-dependent decrease in the viability of these cells after 24 and 48 hours of exposure to the compound. mdpi.com

Luminescent Cell Viability Assays: These assays, such as the CellTiter-Glo® Luminescent Cell Viability Assay, measure ATP levels as an indicator of metabolically active cells. This method was used to demonstrate that this compound has a dose-dependent anti-proliferative effect on a range of colorectal cancer (CRC) cell lines, including KM12, Caco-2, HT29, HCC2998, HCT116, and SW48, with IC₅₀ values in the micromolar range after 72 hours of treatment. nih.govresearchgate.net Notably, the compound did not show significant cytotoxicity towards normal human fibroblasts and keratinocytes (HaCaT cells) or non-transformed colorectal epithelial cells (CCD 841 CoN). mdpi.comnih.gov

Research Findings from Cell Proliferation and Viability Assays:

Studies have consistently shown that this compound inhibits the proliferation of various cancer cell lines. For instance, in colorectal cancer cells, the IC₅₀ values were found to be comparable to or even better than the standard chemotherapeutic agent 5-fluorouracil (B62378) in some cell lines. nih.govresearchgate.net The selective action of this compound against cancer cells while sparing normal cells is a significant finding from these assays. nih.gov

Interactive Data Table: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC₅₀ (µM) | Source |

| A375.S2 | Melanoma | SRB | 24 | 3.420 | mdpi.com |

| KM12 | Colorectal Cancer | CellTiter-Glo® | 72 | 7.77 ± 1.33 | nih.govresearchgate.net |

| Caco-2 | Colorectal Cancer | CellTiter-Glo® | 72 | 9.01 ± 2.38 | nih.govresearchgate.net |

| HT29 | Colorectal Cancer | CellTiter-Glo® | 72 | 12.5 ± 1.1 | nih.gov |

| HCC2998 | Colorectal Cancer | CellTiter-Glo® | 72 | 15.3 ± 1.4 | nih.gov |

| HCT116 | Colorectal Cancer | CellTiter-Glo® | 72 | 18.9 ± 1.2 | nih.gov |

| SW48 | Colorectal Cancer | CellTiter-Glo® | 72 | 21.4 ± 1.5 | nih.gov |

To understand the mechanisms behind the reduced cell viability observed in proliferation assays, researchers investigate whether this compound induces programmed cell death (apoptosis) and affects the cell cycle.

Methodologies:

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This is a widely used technique to detect and quantify apoptosis. plos.org Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Studies on A375.S2 melanoma cells treated with this compound (10, 15, and 20 µM) for 24 hours showed a concentration-dependent increase in the percentage of cells undergoing early apoptosis (43.4%, 70.4%, and 72.5%, respectively). nih.gov Similar apoptotic effects were observed in colorectal cancer cell lines like KM12 and Caco-2. researchgate.netplos.org

Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Luminescent assays like the Caspase-Glo® assay are used to measure the activity of specific caspases. In KM12 and Caco-2 colorectal cancer cells, treatment with this compound led to the activation of the intrinsic caspase pathway. nih.govresearchgate.net In A375.S2 melanoma cells, Western blotting revealed a time-dependent increase in the expression of active caspase-3, caspase-7, and caspase-9 after treatment with 10 µM this compound. mdpi.comnih.gov

Cell Cycle Analysis: Flow cytometry can also be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). In A375.S2 melanoma cells, this compound was found to induce cell cycle arrest in the sub-G1 phase, which is indicative of apoptosis. mdpi.com

Key Findings:

This compound has been shown to induce apoptosis in both melanoma and colorectal cancer cells. mdpi.comresearchgate.net This process is mediated by the activation of caspases, confirming the involvement of the apoptotic machinery. mdpi.comnih.gov The induction of cell cycle arrest further contributes to the compound's anti-cancer effects. mdpi.com

Western blotting is a crucial technique for detecting specific proteins in a sample and analyzing their expression levels and post-translational modifications, such as phosphorylation. This method provides insights into the signaling pathways affected by this compound.

Applications in this compound Research:

Analysis of Apoptotic Proteins: Western blotting has been used to investigate the effect of this compound on the expression of proteins involved in apoptosis. In A375.S2 melanoma cells, treatment with 10 µM this compound led to a time-dependent increase in the expression of pro-apoptotic proteins such as Puma, Bax, Bad, Bid, Apaf-1, and cytochrome c. nih.gov

Investigation of Signaling Pathways: This technique is instrumental in studying the impact of this compound on key signaling pathways. For instance, in Caco-2 and KM12 colorectal cancer cells, this compound was shown to inhibit the phosphorylation of AKT, a central protein in the PI3K-AKT pathway, in a time-dependent manner. researchgate.netplos.org Furthermore, studies in A375.S2 melanoma cells revealed that this compound induces the phosphorylation of MAPKs (p38, ERK, and JNK) in a time-dependent manner. nih.gov

Significant Findings:

Western blot analyses have been pivotal in elucidating the molecular mechanisms of this compound. The compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis, such as the PI3K-AKT and MAPK pathways. researchgate.netnih.govresearchgate.net The inhibition of AKT phosphorylation and the activation of MAPK signaling are key events in this compound-induced apoptosis. researchgate.netnih.gov

To gain a comprehensive understanding of the cellular response to this compound, researchers employ techniques that allow for the analysis of the expression of thousands of genes simultaneously.

Methodologies:

Microarray Analysis: Microarrays, such as the GeneChip® Human Transcriptome Array, enable the profiling of gene expression on a large scale. plos.org In a study on Caco-2 colorectal cancer cells treated with 10 µM this compound for 48 hours, microarray analysis revealed significant changes in gene expression. nih.govplos.org

Quantitative Real-Time PCR (qPCR): qPCR is used to validate the results obtained from microarray analysis and to quantify the expression of specific genes of interest with high sensitivity and specificity. biocat.com This technique was used to confirm the time-dependent induction of tumor suppressor genes and the suppression of oncogenes in Caco-2 and KM12 cells treated with this compound. nih.govresearchgate.net

Key Gene Expression Changes Induced by this compound:

Upregulated Genes: Microarray and qPCR analyses in colorectal cancer cells have shown that this compound significantly upregulates the expression of tumor suppressor genes, including EGR1, HUWE1, and SMG1. nih.govresearchgate.net

Downregulated Genes: Conversely, the expression of several oncogenes, such as MYB1, CCNB1, and GPX2, was found to be downregulated following treatment with this compound. nih.govresearchgate.net

These findings from gene expression profiling provide a broader view of the molecular perturbations caused by this compound and have helped in identifying novel targets and pathways affected by the compound. nih.govresearchgate.net

Mitochondria play a central role in apoptosis, and assessing their function is crucial for understanding how this compound induces cell death.

Techniques for Assessing Mitochondrial Function:

Mitochondrial Membrane Potential (ΔΨm) Assays: A decrease in mitochondrial membrane potential is an early hallmark of apoptosis. thermofisher.com The JC-1 assay is a commonly used method to measure ΔΨm. mdpi.com In both colorectal cancer cells (Caco-2 and KM12) and A375.S2 melanoma cells, this compound treatment led to a significant decrease in mitochondrial membrane potential, indicating mitochondrial depolarization. mdpi.comresearchgate.netplos.org

Reactive Oxygen Species (ROS) Quantification: Increased production of reactive oxygen species (ROS) can trigger apoptosis. Assays like the CellROX and MitoSOX assays are used to measure cellular and mitochondrial ROS levels, respectively. nih.govnih.gov In A375.S2 melanoma cells, this compound was shown to induce both cellular and mitochondrial ROS production in a time- and concentration-dependent manner. nih.gov

Key Findings on Mitochondrial Effects:

This compound induces apoptosis through a mitochondrial-dependent pathway. mdpi.comresearchgate.net This is evidenced by the observed mitochondrial membrane depolarization and increased ROS production in cancer cells treated with the compound. mdpi.comnih.gov The generation of mitochondrial ROS appears to be a critical event in this compound-induced apoptosis in melanoma cells, as the effects could be attenuated by a mitochondria-targeted antioxidant. nih.gov

Gene Expression Profiling (Microarray, qPCR)

Biochemical Assays for Enzyme Inhibition and Target Engagement

To identify the direct molecular targets of this compound and to quantify its inhibitory activity, biochemical assays are employed. These assays are crucial for understanding the compound's mechanism of action at a molecular level.

Types of Biochemical Assays:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. patsnap.com A luminescent cell-free PI3K lipid kinase assay was used to investigate the effect of this compound on the activity of different isoforms of phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net

Target Engagement Assays: These assays confirm the direct interaction between a compound and its target protein. While not explicitly detailed in the provided context for this compound, techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) are often used for this purpose.

Research Findings from Biochemical Assays:

Biochemical assays have revealed that this compound is a direct inhibitor of PI3K. nih.govresearchgate.net The compound was found to significantly inhibit the activity of the p110β/p85α isoform of PI3K, with its inhibitory effect being comparable to that of LY-294002, a known PI3K inhibitor. nih.govresearchgate.net It also showed inhibitory activity against other PI3K isoforms, including p120γ, p110δ/p85α, and p110α/p85α. nih.govresearchgate.net

Interactive Data Table: Inhibitory Activity of this compound against PI3K Isoforms

| PI3K Isoform | Inhibition by this compound (100 µM) | Comparison | Source |

| p110β/p85α | Significant Inhibition | Comparable to LY-294002 | nih.govresearchgate.net |

| p120γ | Significant Inhibition | - | nih.govresearchgate.net |

| p110δ/p85α | Significant Inhibition | - | nih.govresearchgate.net |

| p110α/p85α | Significant Inhibition | - | nih.govresearchgate.net |

These findings from biochemical assays provide strong evidence that the PI3K-AKT pathway is a direct target of this compound, further solidifying the mechanistic understanding of its anti-cancer properties. nih.govresearchgate.net

Cell-Free Kinase Assays (e.g., PI3K-Glo™ Class I Profiling Kit)

To elucidate the direct molecular interactions of this compound, cell-free kinase assays are employed. These assays are crucial for determining if the compound directly inhibits enzyme activity without the confounding variables of a cellular environment. A notable example is the use of the PI3K-Glo™ Class I Profiling Kit. plos.orgpromega.com This luminescent assay measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity. promega.de

In a key study, this compound was evaluated for its effect on various Class I phosphoinositide 3-kinase (PI3K) isoforms. plos.orgnih.gov The assay revealed that this compound significantly inhibited the activity of all tested PI3K isoforms. researchgate.net Notably, its inhibitory effect on the p110β/p85α isoform was comparable to that of LY-294002, a well-established PI3K inhibitor. nih.govresearchgate.net The inhibition was most potent against the p110β/p85α isoform, followed by p120γ, p110δ/p85α, and p110α/p85α, suggesting a degree of selectivity. plos.orgnih.gov These findings from a cell-free system provided strong evidence that this compound can act as a direct inhibitor of PI3K enzymes. nih.gov

Table 1: Inhibition of PI3K Isoforms by this compound in a Cell-Free Assay

| PI3K Isoform | Inhibition by this compound | Reference Compound |

| p110α/p85α | Significant Inhibition | LY-294002 |

| p110β/p85α | Potent Inhibition | LY-294002 |

| p110δ/p85α | Significant Inhibition | LY-294002 |

| p120γ | Significant Inhibition | LY-294002 |

| Data derived from studies utilizing the PI3K-Glo™ Class I Profiling Kit. plos.orgnih.govresearchgate.net |

In Silico and Computational Research Approaches

Target Prediction and Ligand Similarity Analysis (e.g., SwissTargetPrediction, Connectivity Map)

In silico tools are instrumental in predicting the potential biological targets of a compound and understanding its mechanism of action based on its chemical structure and its effects on gene expression.

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule by comparing it to a database of over 300,000 known active ligands. nih.gov When this compound was analyzed using this tool, the results indicated a significant similarity to known AKT inhibitors, further supporting the hypothesis that it acts on the PI3K-AKT signaling pathway. nih.gov

The Connectivity Map (CMap) is a resource that uses gene-expression profiles from cultured human cells treated with various small molecules to find connections between compounds with similar mechanisms of action. plos.org Microarray analysis of colorectal cancer cells treated with this compound revealed a specific gene signature. nih.govnih.gov When this signature was queried against the CMap database, it showed a high degree of similarity to the gene signatures produced by known inhibitors of the PI3K-AKT pathway, such as Wortmannin and LY-294002, as well as protein synthesis inhibitors like puromycin (B1679871) and cycloheximide. plos.orgnih.gov This computational analysis provided strong corroborating evidence for the PI3K-AKT pathway as a primary target of this compound. nih.gov

Table 2: Small Molecules Connected to this compound via CMap Analysis

| Connected Small Molecule | Known Mechanism of Action |

| Wortmannin | PI3K Inhibitor |

| LY-294002 | PI3K Inhibitor |

| Puromycin | Protein Synthesis Inhibitor |

| Cycloheximide | Protein Synthesis Inhibitor |

| Thioridazine | PI3K-AKT-mTOR Pathway Inhibitor |

| Perhexiline | Ca2+ Channel Blocker |

| This table highlights the connection between the gene expression signature induced by this compound and that of known bioactive molecules. plos.orgnih.gov |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This method was used to investigate the interaction of this compound with target proteins. For instance, studies have shown that Cudraflavone derivatives can form stable complexes with proteins like DPP4. researchgate.netresearchgate.net In a study on flavonoid derivatives as potential COX-2 inhibitors, a related compound, Cudraflavone A, demonstrated a high binding affinity to the COX-2 enzyme, suggesting a strong inhibitory potential. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, assessing its stability. mdpi.comnih.gov MD simulations have been used to confirm the stability of complexes formed between flavonoid compounds and their target proteins, such as COX-2. nih.gov These simulations analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the structural stability and flexibility of the complex. nih.gov

Network Pharmacology Analysis

Network pharmacology is an approach that investigates the complex interactions between drugs, targets, and diseases from a network perspective. plos.org This methodology allows for the identification of potential targets and pathways affected by a compound.

In the context of this compound and related flavonoids, network pharmacology has been used to construct drug-target networks to identify key proteins and pathways involved in their anticancer effects. researchgate.netresearchgate.net These analyses have implicated pathways such as MAPK, SIRT1, NF-κB, and PI3K/AKT in the bioactivity of cudraflavone derivatives in various cancers. researchgate.netresearchgate.net By integrating data from multiple sources, network pharmacology helps to build a holistic understanding of a compound's mechanism of action and its potential therapeutic applications. plos.org

Advanced Analytical Techniques for Bioactivity Studies

Quantification in Complex Biological Matrices (e.g., Animal Tissue Samples, Cell Lysates)

The accurate quantification of a compound in complex biological matrices like animal tissues and cell lysates is essential for understanding its pharmacokinetic and pharmacodynamic properties. This involves sophisticated analytical techniques capable of detecting and measuring low concentrations of the analyte in the presence of numerous interfering substances.

For this compound, after administration or in vitro treatment, its concentration within tissues or cells needs to be determined. This is typically achieved using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS). These techniques allow for the separation of the compound of interest from the complex matrix, followed by its highly sensitive and specific detection and quantification.

The process often involves:

Sample Preparation: Homogenization of animal tissue or lysis of cells to release the intracellular contents. redalyc.org This is followed by extraction procedures (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and remove proteins and other interfering components.

Chromatographic Separation: The extracted sample is injected into an HPLC system, where this compound is separated from other molecules based on its physicochemical properties.

Mass Spectrometric Detection: The separated compound is then introduced into a mass spectrometer, which provides highly specific identification and quantification based on its mass-to-charge ratio.

These advanced analytical methods are crucial for correlating the administered dose with the concentration achieved at the site of action, which is fundamental for interpreting bioactivity and efficacy data from in vivo and in vitro studies.

Future Perspectives and Research Challenges for Cudraflavone C

Identification of Novel Molecular Targets and Pathways

A primary challenge and opportunity in Cudraflavone C research is the comprehensive elucidation of its molecular interactions. While initial studies have identified key signaling pathways, a deeper understanding is required to fully harness its therapeutic potential.

Research has shown that this compound can induce tumor-selective apoptosis in colorectal cancer (CRC) cells by inhibiting the Phosphoinositide 3-Kinase (PI3K)-AKT pathway. nih.govplos.orguni.lu Its inhibitory effect on the p110β/p85α PI3K isoform activity is comparable to the known PI3K inhibitor, LY-294002. nih.govplos.org This inhibition leads to the suppression of AKT phosphorylation, a critical node in cell survival signaling. nih.govresearchgate.net Consequently, this compound triggers the intrinsic apoptosis pathway, characterized by mitochondrial depolarization and the activation of caspase-9 and caspase-3/7. nih.govplos.org

In melanoma cells, the mechanism involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including the phosphorylation of p38, ERK, and JNK. mdpi.com This activation is linked to an increase in mitochondrial Reactive Oxygen Species (ROS) production, which in turn promotes apoptosis. mdpi.com

Gene expression profiling through microarray analyses has further revealed that this compound treatment upregulates tumor suppressor genes such as EGR1, HUWE1, and SMG1, while downregulating oncogenes like MYB1, CCNB1, and GPX2. plos.orgresearchgate.net Moreover, analysis using the Connectivity Map database indicated that the gene signature induced by this compound is highly similar to those of protein synthesis inhibitors and PI3K-AKT inhibitors, suggesting these as potential areas for further mechanistic investigation. plos.orgresearchgate.net While pathways like NF-κB and SIRT1 have been associated with a related compound, cudraflavone B, their direct involvement with this compound remains a topic for future exploration. plos.orgsci-hub.senih.gov

| Identified Molecular Target/Pathway | Observed Effect | Cellular Context | Reference |

|---|---|---|---|

| PI3K/AKT Pathway | Inhibition of p110β/p85α PI3K activity and AKT phosphorylation | Colorectal Cancer Cells (KM12, Caco-2) | nih.govplos.org |

| MAPK Pathway (p38, ERK, JNK) | Increased phosphorylation (Activation) | Melanoma Cells (A375.S2) | mdpi.com |

| Intrinsic Apoptosis Pathway | Mitochondrial depolarization, activation of caspase-9 and caspase-3/7 | Colorectal Cancer and Melanoma Cells | mdpi.comnih.gov |

| Gene Expression | Upregulation of tumor suppressors (EGR1, HUWE1, SMG1); Downregulation of oncogenes (MYB1, CCNB1, GPX2) | Colorectal Cancer Cells | plos.orgresearchgate.net |

| Mitochondrial ROS | Increased production | Melanoma Cells (A375.S2) | mdpi.com |

Development of Potent and Selective Analogues for Specific Biological Activities

While this compound shows promise, its native structure may not possess the optimal characteristics for therapeutic development. A significant area of future research is the design and synthesis of novel analogues to enhance potency, selectivity, and pharmacokinetic properties. nih.govplos.org

Studies on flavonoids and xanthones from Cudrania tricuspidata suggest that the structure of the prenylation groups is a primary determinant of their antitumor activity. sci-hub.se This highlights the prenyl side chain as a key site for chemical modification to potentially create more effective derivatives. nih.gov Medicinal chemists are increasingly focused on prenylated flavonoids for developing new therapeutic agents through both semi-synthesis and full synthesis. researchgate.netnih.gov

The development of analogues is a well-established strategy for improving natural compounds. For instance, researchers have synthesized oxazinyl flavonoids and allylated or prenylated curcumin (B1669340) analogues to enhance their biological activities. nih.govcapes.gov.br Applying similar synthetic strategies to the this compound scaffold could yield a new generation of compounds with improved efficacy against specific targets, such as particular PI3K isoforms or bacterial strains. plos.orgsemanticscholar.org The creation of such analogues is essential for structure-activity relationship (SAR) studies, which can further refine the design of highly targeted therapeutic agents. capes.gov.br

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond single-pathway analysis, future research must integrate multi-omics data for a holistic view of this compound's effects. biorxiv.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the compound's mechanism of action. nih.govresearchgate.net

Initial transcriptomic analysis using microarrays has already provided valuable insights into the genes regulated by this compound. plos.orgresearchgate.net However, this is just one layer of the biological response. Integrating proteomics could reveal changes in protein expression and post-translational modifications that are not apparent from RNA data alone. nih.gov Metabolomics could identify shifts in cellular metabolism, providing a functional readout of the upstream genomic and proteomic changes.

The goal of such integrative analysis is to understand the flow of information across different biological layers, bridging the gap from genotype to phenotype. nih.gov Powerful computational methods and platforms are now available to facilitate this type of complex data integration and interpretation, which can help uncover novel molecular targets and decipher core signaling pathways affected by this compound. biorxiv.orgresearchgate.net

| Omics Technology | Potential Application for this compound Research | Reference |

|---|---|---|

| Transcriptomics (e.g., RNA-Seq) | Provides a comprehensive profile of all gene expression changes, validating and expanding upon initial microarray data. | nih.govbcm.edu |

| Proteomics (e.g., Mass Spectrometry) | Identifies changes in protein abundance and post-translational modifications (e.g., phosphorylation) to confirm pathway activation/inhibition. | nih.govbcm.edu |

| Metabolomics | Measures changes in small-molecule metabolites to understand the functional impact on cellular processes like energy metabolism and biosynthesis. | nih.govbcm.edu |

| Genomics (e.g., WGS/WES) | Can be used in resistant cell line models to identify genetic mutations that confer resistance to this compound, revealing critical targets. | bcm.edu |

Exploration of Synergistic Effects with Other Research Agents

A highly promising avenue for future research is the exploration of this compound in combination with other agents to achieve synergistic effects. This is particularly relevant for overcoming drug resistance in both infectious diseases and cancer.

A key finding is the significant synergistic bactericidal effect of this compound when combined with the antibiotic gentamycin. researchgate.netnih.gov This combination is notably effective against multidrug-resistant Staphylococcus aureus (MRSA) strains, including those resistant to gentamycin itself. researchgate.net This suggests that this compound could act as an adjuvant, restoring or enhancing the efficacy of existing antibiotics.

This synergistic potential needs to be explored more broadly. In oncology, combining this compound with standard chemotherapeutic drugs or other targeted agents could allow for lower doses, reducing toxicity while enhancing anti-tumor activity. Given its inhibitory effect on the PI3K-AKT pathway, combining it with agents that target parallel survival pathways, such as the MAPK or mTOR pathways, could be a rational strategy to prevent therapeutic escape. mdpi.comnih.gov Further studies are essential to identify the most effective and safe combinations for specific diseases.

| Combination Agent | Observed Synergistic Effect | Target Organism/Cell | Reference |

|---|---|---|---|

| Gentamycin | Enhanced bactericidal effect | Multidrug-resistant S. aureus (including MRSA) | researchgate.netnih.gov |

Advancing Preclinical In Vivo Efficacy and Mechanism Studies (Animal Models)

A critical challenge for this compound research is the translation of promising in vitro findings into in vivo efficacy. While many studies have demonstrated its activity in cell culture, there is a pressing need for more comprehensive preclinical studies using animal models. sci-hub.seresearchgate.net